molecular formula C19H16N2O B11993170 N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide

N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide

Cat. No.: B11993170
M. Wt: 288.3 g/mol
InChI Key: WEGWCMMMXRITPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide is a Schiff base derivative featuring a naphthalene-2-ylmethylene group linked to a phenylacetamide core. This compound is synthesized via condensation of 4-aminophenylacetamide with naphthalene-2-carbaldehyde, forming an imine bond (C=N). The naphthalene moiety introduces aromatic bulkiness and planar rigidity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

N-[4-(naphthalen-2-ylmethylideneamino)phenyl]acetamide

InChI

InChI=1S/C19H16N2O/c1-14(22)21-19-10-8-18(9-11-19)20-13-15-6-7-16-4-2-3-5-17(16)12-15/h2-13H,1H3,(H,21,22)

InChI Key

WEGWCMMMXRITPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide typically involves the condensation reaction between 2-naphthaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride diethyl etherate or titanium (IV) ethoxide. The reaction conditions often involve refluxing the reactants in a solvent like toluene or dichloromethane for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide has been synthesized and evaluated for its antiproliferative effects against several human cancer cell lines. For instance, a derivative of this compound demonstrated notable activity against nasopharyngeal carcinoma cells (NPC-TW01), with an IC50 value of 0.6 μM, indicating strong potential as an anticancer agent . The mechanism of action involves alterations in the cell cycle distribution, particularly an accumulation of cells in the S phase, which is critical for cancer cell proliferation .

2. Antioxidant Activity
The compound has also shown promising antioxidant properties. Studies indicate that derivatives with specific substitutions enhance antioxidant activity significantly, which is crucial for reducing oxidative stress in biological systems . The evaluation of lipid peroxidation inhibition using TBARS assay reflects the compound's ability to stabilize free radicals, thereby protecting cellular components from oxidative damage.

3. Antimicrobial Effects
Research has explored the antimicrobial potential of this compound and its derivatives. Certain derivatives have exhibited significant antibacterial activity against various pathogens, suggesting their utility in developing new antimicrobial agents . The structure-activity relationship demonstrates that modifications to the naphthalenyl moiety can enhance efficacy against specific bacterial strains.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between naphthalen-2-aldehyde and substituted phenyl acetamides under controlled conditions. Various synthetic routes have been documented, allowing for the exploration of different substituents to optimize biological activity . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Case Study 1: Anticancer Activity Against NPC-TW01 Cells
In a study focusing on the antiproliferative effects against NPC-TW01 cells, a derivative of this compound was shown to inhibit cell growth effectively. The study revealed that treatment led to significant alterations in cell cycle progression, confirming the compound's potential as a therapeutic agent for nasopharyngeal carcinoma .

Case Study 2: Antioxidant Efficacy
A comprehensive analysis was performed to assess the antioxidant capabilities of various derivatives of this compound. Results indicated that certain modifications led to enhanced inhibition of lipid peroxidation, showcasing the potential for developing antioxidant therapeutics aimed at mitigating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Activity Cell Line/Pathogen IC50/Effectiveness Mechanism
AnticancerNPC-TW010.6 μMCell cycle arrest in S phase
AntioxidantLipid peroxidationEC50 values variedFree radical stabilization
AntimicrobialVarious bacterial strainsMIC values variedInhibition of bacterial growth

Mechanism of Action

The mechanism of action of N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide largely depends on its application:

    Biological Activity: The compound can interact with biological macromolecules such as proteins and DNA, disrupting their normal function.

    Catalysis: As a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Insights:

Electronic Effects :

  • The naphthalene-2-ylmethylene group in the target compound introduces strong electron-withdrawing and π-π stacking capabilities, which may enhance binding to aromatic residues in biological targets. This contrasts with N-(4-hydroxyphenyl)acetamide , where the hydroxyl group provides hydrogen-bonding capacity but lacks extended conjugation .
  • Sulfonamide derivatives (e.g., compound 35) exhibit improved solubility and bioavailability due to polar substituents, whereas the target compound’s hydrophobic naphthalene may reduce aqueous solubility .

Steric and Conformational Effects: The dihedral angle (60.5°) in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide indicates moderate planarity, facilitating intermolecular interactions. Bulkier substituents (e.g., benzyl-propargyl groups in compound from ) may hinder membrane permeability compared to the target compound’s naphthalene system .

The target compound’s imine group could mimic similar pathways but requires experimental validation . However, the absence of a β-lactam ring in the target compound limits direct comparison .

Biological Activity

N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides an in-depth overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which incorporates a naphthalene moiety linked to an acetamide group. This structural configuration is essential for its biological activity, as it influences the compound's lipophilicity and ability to interact with various biological targets.

Anticancer Activity

Research has demonstrated that derivatives of naphthalene-based compounds exhibit significant anticancer properties. The compound this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The anticancer effects are believed to involve the induction of apoptosis and inhibition of cell cycle progression. Studies using MTT assays have indicated that this compound can effectively reduce cell viability in human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) .
  • Case Studies :
    • In a study assessing the cytotoxic effects of naphthalene derivatives, this compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, with results suggesting that it effectively scavenges free radicals.

  • DPPH Scavenging Assay : The compound demonstrated a DPPH radical scavenging activity comparable to that of ascorbic acid, reinforcing its potential as an antioxidant agent .

Comparative Analysis with Related Compounds

To understand the biological efficacy of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure TypeNotable Activities
N-(naphthalen-1-yl)acetamideAmideAnticancer activity
1-Naphthylacetic acidCarboxylic AcidAnti-inflammatory properties
2-NaphthylamineAminePrecursor for various naphthalene derivatives
N-Methyl-naphthalenesAlkaloid-like structuresDiverse biological activities

This table highlights how variations in structure can influence biological activity, with this compound standing out due to its specific combination of functionalities.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves the condensation reaction between naphthalene derivatives and appropriate amines or acetamides. Understanding the structure–activity relationship is crucial for optimizing its efficacy:

  • Key Modifications : Substituents on the naphthalene ring can significantly alter the biological activity. For instance, electron-withdrawing groups enhance potency by stabilizing reactive intermediates during biological interactions .

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves coupling naphthalene-2-carbaldehyde with 4-aminophenylacetamide via a Schiff base reaction. For analogous compounds (e.g., N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide), dichloromethane and triethylamine are used as solvent and base, respectively, under controlled temperatures (273 K) to form the acetamide bond . Optimization of stoichiometry (1:1 molar ratio of acyl chloride to amine) and reaction time (~3 hours) minimizes side products. Yield improvements may require inert atmospheres or alternative catalysts (e.g., copper-based systems for sulfonamide derivatives) .

Basic: How can researchers purify and characterize this compound, and what analytical techniques resolve structural ambiguities?

Methodological Answer:
Purification often employs recrystallization from toluene or aqueous methanol, as demonstrated for N-(4-hydroxy-2-nitrophenyl)acetamide . Characterization relies on:

  • NMR : To confirm amine and acetamide proton environments (e.g., N–H signals at δ 8–10 ppm).
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 60.5° between naphthalene and benzene rings in related structures) and hydrogen-bonding networks (N–H···O) .
  • Mass Spectrometry : Validates molecular weight (e.g., HRMS-ESI for exact mass) .

Advanced: What insights do crystal structure analyses provide about this compound’s intermolecular interactions and stability?

Methodological Answer:
X-ray studies reveal packing motifs stabilized by hydrogen bonds (e.g., N–H···O interactions in N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) . Dihedral angles between aromatic systems (e.g., 60.5°) influence π-π stacking and crystallinity . Such data guide polymorph screening and co-crystal design for enhanced solubility or thermal stability.

Advanced: How can mechanistic studies elucidate the role of catalysts in synthesizing derivatives of this compound?

Methodological Answer:
Copper-catalyzed methods (e.g., for sulfonamide derivatives like N-(4-(N-(naphthalen-2-yl)sulfamoyl)phenyl)acetamide) suggest a radical or electrophilic substitution pathway . Kinetic studies (varying catalyst loading, temperature) and DFT calculations can identify rate-limiting steps. For example, triethylamine in dichloromethane may act as both base and proton scavenger, affecting intermediate stability .

Advanced: What computational strategies are suitable for predicting the biological or material science applications of this compound?

Methodological Answer:

  • Molecular Docking : Screens potential binding to biological targets (e.g., penicillin-binding proteins, given structural similarities to benzylpenicillin derivatives) .
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) for applications in optoelectronics or ligand design .
  • MD Simulations : Assesses stability in solvent systems (e.g., aqueous vs. organic) for drug delivery formulations .

Basic: What safety protocols are critical when handling this compound, based on structurally related acetamides?

Methodological Answer:
While specific data for this compound is limited, analogous acetamides require:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Fume hoods to prevent inhalation of fine particulates .
  • First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced: How can researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data. For example, conflicting NOESY signals may be resolved via crystallography .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous proton environments in crowded spectra .
  • Dynamic NMR : Resolves conformational exchange broadening in solution-state studies .

Advanced: What strategies optimize the functionalization of this compound for enhanced bioactivity or material properties?

Methodological Answer:

  • Side-Chain Modification : Introduce sulfonamide or hydrazinyl groups via nucleophilic substitution (e.g., using sodium sulfinates) to alter solubility or binding affinity .
  • Metal Coordination : Exploit the acetamide’s ligand ability (e.g., with Cu²⁺ or Zn²⁺) for catalytic or antimicrobial applications .
  • Polymer Incorporation : Co-polymerize with methacrylate derivatives for stimuli-responsive materials .

Basic: What are the documented research applications of structurally related naphthalene-acetamide derivatives?

Methodological Answer:

  • Pharmaceutical Intermediates : Analogues like N-acetylsulfapyridine show antimicrobial activity .
  • Material Science : Derivatives are used in lithographic plates due to UV stability .
  • Coordination Chemistry : Act as ligands in metal-organic frameworks (MOFs) for gas storage .

Advanced: How can researchers design experiments to study degradation pathways or environmental impact?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to UV light, heat, or varying pH to identify degradation products via LC-MS .
  • Ecotoxicology Assays : Use Daphnia magna or algal models to assess aquatic toxicity .
  • Metabolite Profiling : Incubate with liver microsomes to simulate metabolic breakdown .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.